(6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a piperazinedione group, which is a cyclic structure with two carbonyl (C=O) groups and a nitrogen atom at each end of the ring. It also has ethyl and 4-methoxyphenyl ethyl substituents. The presence of the methoxy group (OCH3) attached to the phenyl ring could potentially influence the compound’s physical and chemical properties, including its polarity and reactivity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a piperazinedione core with various substitutions. The 4-methoxyphenyl ethyl groups are likely to contribute to the compound’s overall shape and size, potentially influencing its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl groups in the piperazinedione ring, for example, could potentially undergo reactions such as nucleophilic addition. The ether group (methoxy) is generally quite stable but could potentially undergo reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like carbonyl groups and ether) could influence its solubility in different solvents .Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of (6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 can be achieved through a multi-step reaction sequence starting from commercially available starting materials.", "Starting Materials": ["Ethyl 2-oxo-4-phenylbutanoate", "4-Methoxyphenylacetic acid", "N,N'-Di-Boc-1,4-diaminobutane", "Pd/C", "Deuterium oxide"], "Reaction": ["Step 1: Synthesis of (1S)-1-(4-methoxyphenyl)ethyl 2-oxo-4-phenylbutanoate by reacting ethyl 2-oxo-4-phenylbutanoate with 4-methoxyphenylacetic acid using a coupling reagent such as DCC or HATU in the presence of a base like triethylamine.", "Step 2: Conversion of (1S)-1-(4-methoxyphenyl)ethyl 2-oxo-4-phenylbutanoate to (1S)-1-(4-methoxyphenyl)ethyl 4-oxo-2-phenylbutanoate by reducing the ester group to an alcohol using a reducing agent like LiAlH4 or NaBH4.", "Step 3: Synthesis of N,N'-Di-Boc-1,4-diaminobutane by reacting 1,4-diaminobutane with di-tert-butyl dicarbonate in the presence of a base like triethylamine.", "Step 4: Formation of the piperazine ring by reacting (1S)-1-(4-methoxyphenyl)ethyl 4-oxo-2-phenylbutanoate with N,N'-Di-Boc-1,4-diaminobutane in the presence of a dehydrating agent like triphenylphosphine and a catalyst like Pd/C.", "Step 5: Deuterium labeling by exchanging the hydrogens in the 3 and 6 positions of the piperazine ring with deuterium using deuterium oxide as the solvent and a deuterium exchange catalyst like Pd/C." ] } | |
CAS No. |
1246496-59-2 |
Molecular Formula |
C₂₄H₂₇D₃N₂O₄ |
Molecular Weight |
413.52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.